Cas no 1862955-89-2 (5-bromo-2-chloropyridine-3-sulfinate)

5-bromo-2-chloropyridine-3-sulfinate structure
1862955-89-2 structure
Product Name:5-bromo-2-chloropyridine-3-sulfinate
CAS No:1862955-89-2
MF:C5H4BrClNNaO2S
MW:280.502529144287
CID:6575944
Update Time:2025-07-21

5-bromo-2-chloropyridine-3-sulfinate Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-chloropyridine-3-sulfinate
    • Inchi: 1S/C5H3BrClNO2S.Na.H/c6-3-1-4(11(9)10)5(7)8-2-3;;/h1-2H,(H,9,10);;
    • InChI Key: LVTMECMOHDKHLY-UHFFFAOYSA-N
    • SMILES: S(C1C=C(Br)C=NC=1Cl)(O)=O.[NaH]

5-bromo-2-chloropyridine-3-sulfinate Pricemore >>

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Additional information on 5-bromo-2-chloropyridine-3-sulfinate

Professional Introduction to 5-bromo-2-chloropyridine-3-sulfinate (CAS No. 1862955-89-2)

5-bromo-2-chloropyridine-3-sulfinate, with the chemical formula C₅H₂BrClNO₃S, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 1862955-89-2, has garnered significant attention due to its utility in synthesizing a wide range of biologically active molecules. The presence of both bromo and chloro substituents on the pyridine ring, coupled with the sulfinate functional group, makes it a valuable building block for further chemical modifications.

The synthesis of 5-bromo-2-chloropyridine-3-sulfinate typically involves a multi-step process that begins with the functionalization of a pyridine precursor. The introduction of the bromo and chloro groups is achieved through electrophilic aromatic substitution reactions, while the sulfinate group is incorporated via sulfonylation or oxidation of a suitable sulfide intermediate. These synthetic routes highlight the compound's reactivity and its potential for further derivatization.

In recent years, 5-bromo-2-chloropyridine-3-sulfinate has been extensively studied for its role in the development of novel pharmaceuticals. Its structural features make it an excellent candidate for constructing heterocyclic compounds, which are prevalent in many bioactive molecules. For instance, researchers have utilized this intermediate to develop inhibitors targeting various enzymes and receptors involved in metabolic diseases and cancer. The sulfinate group, in particular, has been shown to enhance binding affinity and selectivity in drug candidates.

One notable application of 5-bromo-2-chloropyridine-3-sulfinate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the pyridine core with bromo and chloro substituents, researchers can fine-tune the electronic properties of the molecule, leading to more effective kinase inhibition. The sulfinate group further contributes to the molecule's solubility and bioavailability, making it an attractive scaffold for drug development.

Another area where 5-bromo-2-chloropyridine-3-sulfinate has shown promise is in the field of agrochemicals. Pyridine-based compounds are widely used as herbicides, fungicides, and insecticides due to their ability to interact with biological targets in pests and weeds. The unique combination of substituents in 5-bromo-2-chloropyridine-3-sulfinate allows for the design of novel agrochemicals with improved efficacy and environmental safety. Recent studies have demonstrated its potential in developing next-generation pesticides that are more selective and less toxic to non-target organisms.

The compound's reactivity also makes it a valuable tool in material science. Pyridine derivatives have been explored for their applications in organic electronics, including light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The bromo and chloro groups can be used to introduce cross-linking points or anchoring groups onto surfaces, while the sulfinate group can enhance charge transport properties. This versatility positions 5-bromo-2-chloropyridine-3-sulfinate as a key intermediate in the development of advanced materials.

From a computational chemistry perspective, 5-bromo-2-chloropyridine-3-sulfinate has been subjected to extensive molecular modeling studies. These studies aim to understand its interactions with biological targets at an atomic level, which is crucial for rational drug design. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided insights into the compound's binding mode and energetics. This information is invaluable for optimizing lead structures before they enter preclinical testing.

The environmental impact of using 5-bromo-2-chloropyridine-3-sulfinate as an intermediate also deserves consideration. While its applications are numerous, it is essential to ensure that its synthesis and use do not contribute to environmental pollution. Researchers are increasingly focusing on green chemistry principles to develop more sustainable synthetic routes. For example, catalytic methods that minimize waste and energy consumption are being explored as alternatives to traditional multi-step syntheses.

In conclusion, 5-bromo-2-chloropyridine-3-sulfinate (CAS No. 1862955-89-2) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its unique structural features enable diverse applications, making it a cornerstone in modern chemical research. As our understanding of its properties continues to grow, so too will its role in developing innovative solutions across multiple industries.

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